2-Phenylcarbamoylmethyl-quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of an isatin derivative with an aromatic amine in the presence of a base, followed by cyclization to form the quinoline core.
Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions. This method is known for its efficiency in constructing the quinoline ring system.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to enzyme active sites, blocking their catalytic activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the phenylamino group, resulting in different reactivity and biological activity.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the oxo group, affecting its chemical properties.
2-(2-Aminoethyl)quinoline-4-carboxylic acid: Contains an amino group instead of the oxo group, leading to different interactions with biological targets.
Uniqueness
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid is unique due to the presence of both the oxo and phenylamino groups, which enhance its chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-(2-anilino-2-oxoethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14N2O3/c21-17(20-12-6-2-1-3-7-12)11-13-10-15(18(22)23)14-8-4-5-9-16(14)19-13/h1-10H,11H2,(H,20,21)(H,22,23) |
InChI Key |
ZEMRXGGLTYGNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.